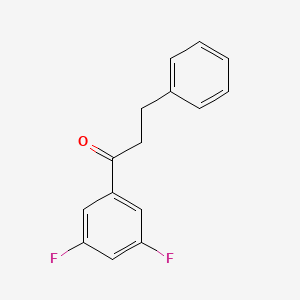

3',5'-Difluoro-3-phenylpropiophenone

Description

The exploration of new chemical entities is driven by the desire to understand structure-activity relationships and to develop compounds with enhanced or novel properties. 3',5'-Difluoro-3-phenylpropiophenone represents a confluence of two important structural motifs: a fluorinated aromatic ring and a propiophenone (B1677668) scaffold. This unique combination makes it a subject of significant academic interest for its potential applications in synthetic and medicinal chemistry.

The strategic incorporation of fluorine atoms into organic molecules has become a powerful tool in modern chemical research. Fluorine's high electronegativity and small atomic size can profoundly alter a molecule's physical, chemical, and biological properties. nih.gov In medicinal chemistry, for instance, fluorination can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. nih.gov It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. nih.gov The introduction of fluorine can also influence the acidity of nearby functional groups and modulate the lipophilicity of a compound, which are critical parameters in drug design.

Beyond pharmaceuticals, fluorinated compounds are integral to materials science, finding applications in the development of polymers, liquid crystals, and agrochemicals. The unique properties imparted by fluorine, such as increased thermal stability and altered electronic characteristics, make these compounds highly valuable for creating advanced materials.

The propiophenone scaffold, characterized by a phenyl ring attached to a propan-1-one chain, is a versatile building block in organic synthesis. wikipedia.org Propiophenone and its derivatives are key intermediates in the preparation of a wide range of more complex molecules. wikipedia.org They can be synthesized through methods such as the Friedel-Crafts acylation of benzene (B151609) with propanoyl chloride. wikipedia.org

The carbonyl group and the adjacent α- and β-carbons of the propiophenone core provide multiple reactive sites for chemical modification. For example, the α-position can be functionalized through enolate chemistry, while the carbonyl group can undergo reduction to an alcohol or be converted into other functional groups. The propiophenone framework is found in various biologically active compounds, including some with analgesic and anti-inflammatory properties.

The specific academic interest in this compound stems from the synergistic effects of its difluorinated phenyl ring and its 3-phenylpropiophenone core. The 3',5'-difluoro substitution pattern on the phenyl ring is known to significantly impact the electronic properties of the aromatic system. This substitution can enhance the compound's stability and influence its interactions with biological targets. Research into similarly fluorinated aromatic compounds has highlighted their potential in developing new therapeutic agents and functional materials. mdpi.com

The 3-phenylpropiophenone structure itself is a valuable pharmacophore. The presence of a second phenyl group at the 3-position creates a 1,3-diarylpropane skeleton, a common feature in many biologically active molecules. The combination of this diarylpropane framework with the 3',5'-difluoro substitution pattern presents a unique opportunity to explore novel structure-activity relationships. Researchers are interested in how this specific combination of structural features might lead to enhanced biological activity, improved pharmacokinetic properties, or novel applications in materials science. The synthesis of this compound would likely involve strategies such as the Michael addition of a benzene ring to a difluorinated chalcone (B49325) derivative or a Friedel-Crafts reaction involving a difluorinated benzene and a cinnamoyl chloride equivalent.

This compound is a representative example of the growing field of fluorine chemistry. The deliberate introduction of fluorine into organic molecules is a strategy that has matured significantly over the past few decades. Initially, the focus was on simple monofluorinated compounds, but research has expanded to include more complex fluorination patterns, such as the difluoro and trifluoromethyl groups.

The study of compounds like this compound contributes to a deeper understanding of how fluorine substitution influences molecular conformation, reactivity, and biological function. This knowledge is crucial for the rational design of new drugs, agrochemicals, and materials with tailored properties. The synthesis and characterization of such molecules also drive the development of new and more efficient fluorination methodologies, a key area of research in synthetic organic chemistry.

Data Tables

Table 1: General Properties of Propiophenone and Related Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|

| Propiophenone | C₉H₁₀O | 134.18 | 218 | 18.6 |

| Acetophenone | C₈H₈O | 120.15 | 202 | 20.5 |

Table 2: Impact of Fluorine Substitution on Physicochemical Properties

| Property | General Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The carbon-fluorine bond is very strong and resistant to enzymatic cleavage. |

| Lipophilicity | Increased | Fluorine is lipophilic, which can enhance membrane permeability. |

| Binding Affinity | Can be increased | Fluorine can participate in favorable interactions with protein binding sites. |

| Acidity (pKa) | Can be altered | The high electronegativity of fluorine can influence the acidity of nearby functional groups. |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Propiophenone |

| Acetophenone |

| Benzophenone |

| Benzene |

| Propanoyl chloride |

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3,5-difluorophenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c16-13-8-12(9-14(17)10-13)15(18)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFFCLLFQPSHMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643998 | |

| Record name | 1-(3,5-Difluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-93-7 | |

| Record name | 1-Propanone, 1-(3,5-difluorophenyl)-3-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Difluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways

Retrosynthetic Disconnection Strategies for 3',5'-Difluoro-3-phenylpropiophenone

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For this compound, two principal disconnection approaches are considered, focusing on the key bond formations that construct the propiophenone (B1677668) framework.

The primary disconnection (pathway a ) involves breaking the bond between the carbonyl group and the difluorinated aromatic ring. This leads to a Friedel-Crafts acylation reaction, a classic method for forming aryl ketones. The synthons generated are a 3,5-difluorophenyl cation and a 3-phenylpropanoyl acylium ion. These correspond to the starting materials 1,3-difluorobenzene (B1663923) and 3-phenylpropanoyl chloride, respectively.

An alternative disconnection (pathway b ) targets the carbon-carbon bond between the alpha-carbon and the phenyl group. This suggests a cross-coupling strategy, such as a Suzuki-Miyaura coupling. This pathway would involve a 3-(3,5-difluorophenyl)-3-oxopropyl derivative and a phenylboronic acid, or a derivative thereof.

A third potential disconnection (pathway c ) could involve the bond between the alpha and beta carbons of the propyl chain, suggesting an aldol-type condensation followed by reduction. However, this is often a less direct approach for this type of structure.

| Disconnection Pathway | Key Bond Cleavage | Corresponding Reaction | Starting Material Precursors |

| a | Carbonyl-Aryl C-C bond | Friedel-Crafts Acylation | 1,3-Difluorobenzene and 3-Phenylpropanoyl chloride |

| b | Alpha-Aryl C-C bond | Cross-Coupling Reaction | 3-(3,5-Difluorophenyl)-3-oxopropyl derivative and Phenylboronic acid |

Direct Synthesis Approaches to this compound

Direct synthesis of this compound can be achieved through several established methods, each with its own advantages and limitations.

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. sigmaaldrich.comnih.gov In this approach, an acyl group is introduced onto an aromatic ring via an electrophilic aromatic substitution mechanism. youtube.com For the synthesis of this compound, this would involve the reaction of 1,3-difluorobenzene with 3-phenylpropanoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comnih.gov

The reaction proceeds through the formation of an acylium ion intermediate from the 3-phenylpropanoyl chloride and the Lewis acid. This electrophilic species then attacks the electron-rich 1,3-difluorobenzene ring. The fluorine atoms are deactivating groups, which can make the reaction more challenging compared to unsubstituted benzene (B151609). However, they are also ortho, para-directing. In the case of 1,3-difluorobenzene, the incoming acyl group is directed to the 4-position, which is sterically favorable and electronically activated by both fluorine atoms, leading to the desired product.

Reaction Scheme:

| Reactant | Reagent | Catalyst | Product |

| 1,3-Difluorobenzene | 3-Phenylpropanoyl chloride | Aluminum chloride (AlCl₃) | This compound |

Transition Metal-Catalyzed Cross-Coupling Reactions for Fluorinated Aryl Ketones

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. mdpi.com Palladium-catalyzed reactions, in particular, offer a versatile and efficient means to construct complex molecules like fluorinated aryl ketones. rsc.org

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. mdpi.commdpi.com To synthesize this compound, one potential Suzuki-Miyaura approach would involve the coupling of a 3,5-difluorophenylboronic acid with a suitable 3-phenylpropiophenone derivative bearing a leaving group (e.g., a halide) at the desired position.

A plausible synthetic route could involve the reaction of 3-chloro-3-phenylpropiophenone with 3,5-difluorophenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base.

Hypothetical Reaction Scheme:

The success of this reaction would depend on the availability and stability of the starting materials and the optimization of the reaction conditions to favor the desired coupling.

Other palladium-catalyzed methods can also be envisioned for the synthesis of this compound. For instance, a carbonylative cross-coupling reaction could be employed. This might involve the coupling of a 3,5-difluorophenyl halide with an appropriate organometallic reagent derived from 3-phenylpropene in the presence of carbon monoxide and a palladium catalyst.

Additionally, Heck-type reactions could potentially be adapted. For example, the reaction of 1,3-difluorobenzene with 3-phenylpropenoyl chloride under palladium catalysis could, in principle, lead to the desired product, although regioselectivity and subsequent reduction of the double bond would need to be controlled. The synthesis of β,β-diaryl propiophenones has been achieved via palladium-catalyzed domino reactions, suggesting the feasibility of such approaches for related structures. rsc.orgrsc.org

Dehydrogenation and Oxidation Reactions in Propiophenone Synthesis

An alternative synthetic strategy involves the formation of the ketone functionality in the final step through oxidation or dehydrogenation of a suitable precursor.

One approach would be the oxidation of the corresponding secondary alcohol, 1-(3,5-difluorophenyl)-3-phenylpropan-1-ol. This alcohol precursor could be synthesized via a Grignard reaction between 3,5-difluorobenzaldehyde (B1330607) and a 2-phenylethylmagnesium halide. The subsequent oxidation of the secondary alcohol to the ketone can be achieved using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Jones reagent (CrO₃/H₂SO₄), or under milder conditions using Swern or Dess-Martin periodinane oxidation.

Reaction Scheme:

Grignard Reaction:

Oxidation:

The oxidation of unsaturated precursors, such as 3-phenyl-2-propene compounds, can also lead to propiophenone derivatives, although this may result in a mixture of products. rsc.orgrsc.org The OH-radical-initiated oxidation of related unsaturated ketones has been studied, providing insights into potential side reactions and product distributions. copernicus.orgcopernicus.org

Investigation of Stereoselective Synthetic Pathways

The creation of specific stereoisomers of this compound is crucial for applications where chirality influences biological activity or material properties. Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high yield.

One prominent strategy for achieving stereoselectivity is the asymmetric reduction of a prochiral precursor, such as 3',5'-difluorochalcone. This can be accomplished using chiral catalysts. For instance, asymmetric transfer hydrogenation using a ruthenium catalyst with a chiral diamine ligand can selectively produce one enantiomer of the corresponding saturated ketone. The reaction conditions, including the choice of hydrogen donor (e.g., formic acid/triethylamine mixture), solvent, and temperature, are critical for achieving high enantiomeric excess (ee).

Another approach involves the stereoselective alkylation or arylation of a chiral enolate derived from a related propiophenone. However, controlling the stereochemistry at the β-position of a propiophenone can be challenging. More advanced methods, such as those employing chiral auxiliaries or phase-transfer catalysts, may offer viable routes. A hypothetical stereoselective synthesis of (+)-pauciflorol F, a natural product with a related structural motif, utilized a highly stereoselective palladium-catalyzed α-arylation of a 3-aryl-1-indanone, demonstrating the potential for such methods in controlling stereochemistry in similar systems.

Below is a table summarizing representative results for the asymmetric reduction of chalcone (B49325) derivatives, which serves as an analogue for the synthesis of chiral this compound.

| Catalyst/Reagent | Substrate | Product Enantiomeric Excess (ee) | Yield (%) | Reference Analogue |

| RuCl₂(p-cymene)₂/(S,S)-TsDPEN | Chalcone | 95% | 98% | Asymmetric Transfer Hydrogenation |

| Chiral Oxazaborolidine/BH₃ | 3',5'-Difluorochalcone (hypothetical) | >90% (expected) | High (expected) | CBS Reduction |

| Organocatalyst (e.g., chiral phosphoric acid) | 3-Vinylindole | up to 98% | up to 98% | Organocatalytic Cycloaddition |

Biocatalytic and Enzyme-Assisted Synthesis of Propiophenone Derivatives

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. Enzymes such as lipases, reductases, and acyltransferases are particularly relevant for the synthesis of chiral propiophenone derivatives.

Lipases are widely used for the kinetic resolution of racemic alcohols and esters. For the synthesis of enantiomerically pure this compound, a potential route involves the enzymatic resolution of a racemic precursor alcohol, 1-(3,5-difluorophenyl)-3-phenylpropan-1-ol. In this process, a lipase (B570770), such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomer and the acylated product. The choice of acyl donor and solvent significantly impacts the enantioselectivity and reaction rate.

Acyltransferases have also been identified that can catalyze Friedel-Crafts acylation reactions, offering a biological pathway to aromatic ketones. researchgate.net An acyltransferase from Pseudomonas protegens has been shown to catalyze the acylation of phloroglucinol (B13840) derivatives. researchgate.net While direct application to 1,3-difluorobenzene may require enzyme engineering, this approach highlights the potential for developing biocatalytic Friedel-Crafts reactions for the synthesis of fluorinated propiophenones.

The following table presents typical data for lipase-catalyzed resolutions of chiral alcohols, which could be analogous to the resolution of precursors to this compound.

| Enzyme | Substrate | Acyl Donor | Enantiomeric Excess (ee) of Remaining Alcohol | Conversion (%) | Reference Analogue |

| Candida antarctica Lipase B (Novozym 435) | (±)-1-Phenylethanol | Vinyl acetate | >99% | ~50% | Kinetic Resolution |

| Pseudomonas fluorescens Lipase | (±)-3-chloro-1-phenylpropan-1-ol | Vinyl acetate | 99% | >50% | Enantiomer-selective acylation |

| Pseudomonas cepacia Lipase | (±)-Aryltrimethylsilyl chiral alcohols | Vinyl acetate | >99% | 50% | Kinetic Resolution |

Development of Environmentally Conscious (Green) Synthetic Routes

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this involves developing alternatives to traditional Friedel-Crafts acylation, which often uses stoichiometric amounts of corrosive and hazardous Lewis acids like aluminum chloride (AlCl₃).

One green approach is the use of solid acid catalysts, such as zeolites or sulfated zirconia, which can be easily recovered and reused. These catalysts can promote the Friedel-Crafts acylation of 1,3-difluorobenzene with 3-phenylpropanoyl chloride or a related acylating agent under heterogeneous conditions, minimizing waste generation.

Another strategy involves the use of alternative, less hazardous acylating agents and catalytic systems. For example, using carboxylic acids or anhydrides with a catalytic amount of a strong Brønsted acid like trifluoromethanesulfonic acid, or rare earth triflates, can be more atom-economical and produce less waste than using acyl chlorides with stoichiometric Lewis acids. researchgate.net Solvent-free reaction conditions or the use of greener solvents like ionic liquids can further enhance the environmental profile of the synthesis. beilstein-journals.org

Research into biocatalytic Friedel-Crafts reactions, as mentioned in the previous section, represents a frontier in green synthesis, potentially allowing for the reaction to occur in aqueous media under mild conditions. nih.gov

The table below summarizes some green alternatives to traditional Friedel-Crafts acylation.

| Catalytic System | Acylating Agent | Solvent | Key Advantage | Reference Analogue |

| Zeolite H-BEA | Acetic anhydride | None (solvent-free) | Reusable catalyst, no corrosive waste | Heterogeneous Catalysis |

| FeF₃ | Benzoyl chloride | None (solvent-free) | Mild conditions, high yield | Solid Acid Catalysis |

| Methanesulfonic anhydride | Carboxylic acids | None (solvent-free) | Metal- and halogen-free, minimal waste | Green Acylation |

| Ionic Liquid/[FeCl₃] | Acetic anhydride | Ionic Liquid | Recyclable solvent/catalyst system | Catalysis in Ionic Liquids |

Chemical Reactivity and Mechanistic Studies

Reactivity of the Carbonyl Moiety in 3',5'-Difluoro-3-phenylpropiophenone

The carbonyl group is a primary site for chemical transformations in this compound, undergoing reactions typical of ketones.

Nucleophilic Addition Reactions and Subsequent Transformations

The carbon atom of the carbonyl group in this compound is electrophilic and susceptible to attack by nucleophiles. This initial nucleophilic addition can be followed by a variety of transformations, leading to a diverse range of products. Common nucleophiles that react with ketones include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, cyanides, and amines.

For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield a tertiary alcohol after acidic workup. The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated.

| Reactant | Nucleophile | Expected Product |

| This compound | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |

| This compound | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| This compound | Hydrogen Cyanide (HCN) | Cyanohydrin |

Alpha-Proton Reactivity and Enolization Studies

The protons on the carbon atom alpha to the carbonyl group (the α-protons) in this compound exhibit acidity and can be removed by a base to form an enolate. This enolate is a key reactive intermediate in a variety of important synthetic transformations, including aldol (B89426) condensations, alkylations, and halogenations.

The formation of the enolate is a reversible process, and the equilibrium between the keto and enol forms is known as keto-enol tautomerism. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts. Spectroscopic techniques like NMR can be employed to study the extent of enolization.

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Phenyl Ring

The 3',5'-difluorophenyl group in the molecule is activated towards nucleophilic aromatic substitution (SNAAr) due to the strong electron-withdrawing nature of the fluorine atoms. masterorganicchemistry.comnih.gov This makes the aromatic ring electron-deficient and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org The fluorine atoms are good leaving groups in such reactions. The positions ortho and para to the activating carbonyl group are particularly susceptible to nucleophilic attack. libretexts.org

Conversely, the difluorinated ring is deactivated towards electrophilic aromatic substitution (EAS) reactions. The fluorine atoms withdraw electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. jmu.edu Any electrophilic substitution would be directed to the positions meta to the fluorine atoms.

| Reaction Type | Reactivity of the Difluorinated Ring | Directing Effect of Fluorine |

| Nucleophilic Aromatic Substitution | Activated | Ortho, Para to activating group |

| Electrophilic Aromatic Substitution | Deactivated | Meta |

Reactions Involving the Phenyl Substituent at the 3-Position

The unsubstituted phenyl ring at the 3-position can undergo typical electrophilic aromatic substitution reactions. The activating or deactivating nature of the rest of the molecule will influence the regioselectivity of these substitutions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The incoming electrophile will typically be directed to the ortho and para positions of this phenyl ring.

Exploration of Radical Reactions and Photochemical Transformations

The presence of carbonyl and aromatic moieties in this compound suggests a rich photochemistry. Upon absorption of UV light, the carbonyl group can be excited to a singlet or triplet state, which can then undergo various photochemical reactions. These can include intramolecular hydrogen abstraction (Norrish Type II reaction if a gamma-hydrogen is available) or intermolecular reactions. Radical reactions involving this compound could be initiated by radical initiators or photochemically. Perfluoroalkylation reactions of aromatic compounds can proceed through radical mechanisms. researchgate.net

Excited State Kinetics and Quenching Mechanisms

The excited states of this compound can be studied using techniques like laser flash photolysis. The kinetics of the decay of these excited states and their quenching by other molecules can provide valuable information about the reaction mechanisms. rsc.org Quenchers can deactivate the excited state through energy transfer or electron transfer processes. The rate constants for these quenching processes can be determined and often follow Stern-Volmer kinetics.

| Photochemical Process | Description |

| Excited State Formation | Absorption of UV light promotes the carbonyl group to an excited singlet or triplet state. |

| Norrish Type II Reaction | Intramolecular hydrogen abstraction by the excited carbonyl group. |

| Intermolecular Reactions | The excited state can react with other molecules in the system. |

| Quenching | Deactivation of the excited state by a quencher molecule. |

Photosensitized Reactions

The photochemical behavior of ketones is a well-established field of study, with reactions often proceeding through the excitation of the carbonyl group. For a compound like this compound, which possesses a γ-hydrogen atom, the Norrish Type II reaction is a principal anticipated photochemical pathway. wikipedia.orgnumberanalytics.com This intramolecular reaction is initiated by the absorption of light, which excites the carbonyl group. numberanalytics.com

The generally accepted mechanism for a Norrish Type II reaction involves several key steps:

Excitation: The carbonyl group absorbs a photon, promoting it to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. wikipedia.org

Intramolecular Hydrogen Abstraction: The excited carbonyl group abstracts a hydrogen atom from the γ-carbon, leading to the formation of a 1,4-biradical intermediate. numberanalytics.com

Cleavage or Cyclization: This biradical intermediate can then undergo one of two primary reactions:

β-Cleavage (Fragmentation): This results in the formation of an enol and an alkene. The enol will subsequently tautomerize to the corresponding carbonyl compound. wikipedia.org

Intramolecular Recombination (Cyclization): The two radical centers can combine to form a cyclobutanol (B46151) derivative. This is also known as the Norrish-Yang reaction. wikipedia.org

The presence of fluorine atoms on the phenyl ring is expected to influence the photophysical properties of the molecule, such as the energy levels of the excited states and the efficiency of intersystem crossing. However, without specific experimental data, the precise effect on the quantum yield and the ratio of cleavage to cyclization products remains speculative. Studies on other fluorinated molecules have shown that fluorine substitution can alter reaction pathways. researchgate.net

It is important to note that while the Norrish Type II reaction is a highly probable pathway, other photochemical processes could also occur, depending on the reaction conditions and the presence of other reactive species.

Thermal and Chemical Decomposition Pathways under Controlled Conditions

The thermal and chemical stability of this compound under controlled conditions has not been specifically documented. However, predictions about its decomposition can be made based on the known behavior of similar ketones. The presence of fluorine atoms generally increases the thermal stability of organic compounds due to the strength of the C-F bond. namu.wiki

Under controlled pyrolysis, the decomposition of phenylpropiophenone derivatives can be complex. For the parent compound, β-phenylpropiophenone, its presence has been noted in the volatile compounds from the large-scale pyrolysis of polystyrene, though a detailed mechanistic study of its own decomposition was not the focus. nist.gov

Potential thermal decomposition pathways for this compound could involve the cleavage of the various carbon-carbon bonds in the propane (B168953) chain. The weakest bonds would be expected to break first at elevated temperatures. The difluorinated phenyl ring is expected to be quite stable.

Under controlled chemical conditions, the decomposition would be highly dependent on the reagents used. For instance, strong oxidizing or reducing agents would target the carbonyl group and the benzylic positions. The fluorine atoms themselves are generally unreactive under most standard chemical conditions.

Due to the absence of specific experimental data for this compound, a data table detailing its decomposition products and reaction conditions cannot be provided. Research on the thermal decomposition of other complex organic molecules, such as 3,6-diphenyl-1,2,4,5-tetroxane, has shown that the reaction kinetics and products are highly specific to the molecular structure and reaction environment. eurekaselect.com

Derivatization and Structural Modification

Systematic Derivatization of the Ketone Functionality

The carbonyl group is one of the most reactive functionalities in the molecule, readily undergoing nucleophilic addition and condensation reactions. This allows for the straightforward synthesis of a wide array of derivatives.

The reaction of aldehydes and ketones with primary amine derivatives is a fundamental transformation in organic chemistry, leading to the formation of imines. Specifically, reactions with hydroxylamine, hydrazine, and their substituted counterparts yield stable and often crystalline products such as oximes and hydrazones. nih.govkhanacademy.orgyoutube.com These reactions typically proceed via a two-step mechanism involving the initial nucleophilic attack on the carbonyl carbon to form a tetrahedral hemiaminal intermediate, followed by dehydration to yield the C=N double bond. nih.gov The process is generally catalyzed by acid. youtube.com

For 3',5'-Difluoro-3-phenylpropiophenone, these condensation reactions provide a reliable method for modifying the ketone group, which can influence the molecule's steric and electronic profile.

Table 1: Common Ketone Derivatives of this compound

| Derivative | Reagent | General Product Structure |

|---|---|---|

| Oxime | Hydroxylamine (NH₂OH) | R-C(=NOH)-R' |

| Hydrazone | Hydrazine (NH₂NH₂) | R-C(=NNH₂)-R' |

| Phenylhydrazone | Phenylhydrazine (C₆H₅NHNH₂) | R-C(=NNHC₆H₅)-R' |

| Semicarbazone | Semicarbazide (NH₂NHCONH₂) | R-C(=NNHCONH₂)-R' |

In the General Product Structure, R represents the 3',5'-difluorophenyl group and R' represents the 1-phenylethyl group.

The carbonyl group can be readily transformed through reduction to an alcohol or completely removed, or it can be oxidized to form an ester, significantly altering the core structure.

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-(3,5-difluorophenyl)-3-phenyl-1-propanol, using a variety of reducing agents. Mild, selective reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically sufficient for this transformation, leaving other functional groups intact. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would also be effective. For complete deoxygenation to form 1-(3,5-difluorophenyl)-3-phenylpropane, catalytic hydrogenation or Wolff-Kishner/Clemmensen reduction conditions could be employed.

Oxidation: A Baeyer-Villiger oxidation can be utilized to convert the ketone into an ester. This reaction typically involves treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of the oxygen insertion depends on the migratory aptitude of the adjacent groups. In the case of this compound, the two possible ester products are 3,5-difluorophenyl 3-phenylpropanoate or 1-phenylethyl 3,5-difluorobenzoate.

Table 2: Products of Reduction and Oxidation

| Reaction Type | Typical Reagent(s) | Product |

|---|---|---|

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) | 1-(3,5-difluorophenyl)-3-phenyl-1-propanol |

| Deoxygenation | H₂NNH₂/KOH (Wolff-Kishner) | 1-(3,5-difluorophenyl)-3-phenylpropane |

| Oxidation to Ester | m-CPBA (Baeyer-Villiger) | 3,5-difluorophenyl 3-phenylpropanoate or 1-phenylethyl 3,5-difluorobenzoate |

Introduction of Additional Functionalities to the Propiophenone (B1677668) Skeleton

The aliphatic chain connecting the two aromatic rings contains α- and β-carbons relative to the carbonyl group, which are potential sites for functionalization. The α-protons are acidic and can be removed by a suitable base to form an enolate. This enolate can then act as a nucleophile in various reactions, such as alkylation, halogenation, or aldol (B89426) condensation, allowing for the introduction of new substituents at the α-position. researchgate.net For instance, direct deprotonative functionalization can be used to generate a difluoroenolate, which can then be trapped with electrophiles like aldehydes to create more complex structures. researchgate.net

Regioselective Functionalization of the Aromatic Rings

Both the phenyl ring and the 3,5-difluorophenyl ring can undergo electrophilic aromatic substitution, but the regiochemical outcome is directed by the existing substituents.

On the 3,5-difluorophenyl ring: The two fluorine atoms are ortho-, para-directing but deactivating. The acyl group is strongly deactivating and meta-directing. Therefore, electrophilic substitution (e.g., nitration, halogenation) would be directed to the positions ortho to the fluorine atoms (positions 2' and 6') or para to both fluorines (position 4'). The combined deactivating effect of the three substituents would likely necessitate harsh reaction conditions.

On the phenyl ring: The alkyl chain is a weak ortho-, para-director. Therefore, electrophilic substitution will preferentially occur at the ortho and para positions of this ring.

Palladium-catalyzed cross-coupling reactions could also be employed for the regioselective functionalization of C-F bonds, although this can be challenging. nih.govnih.gov

Synthesis of Structural Analogs for Comparative Research

The synthesis of structural analogs is crucial for establishing structure-activity relationships (SAR) in medicinal chemistry and materials science. For this compound, analogs can be designed by systematically altering different parts of the molecule. researchmap.jp

Varying Aromatic Substitution: Analogs can be synthesized by changing the position or number of fluorine atoms on the phenyl ring (e.g., 2',4'-difluoro or 4'-fluoro analogs) or by introducing different substituents (e.g., chloro, methyl, methoxy) on either aromatic ring.

Modifying the Aliphatic Linker: The length of the three-carbon chain can be altered. For example, analogs with a two-carbon (acetophenone derivative) or four-carbon (butyrophenone derivative) linker could be synthesized to investigate the impact of chain length.

Isosteric Replacements: One of the phenyl rings could be replaced with a different aromatic system, such as a pyridine (B92270) or thiophene (B33073) ring, to explore the effects of heteroatoms on the molecule's properties.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule, as well as the electronic environment of other NMR-active nuclei like fluorine. Through a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments, a complete assignment of all proton and carbon signals and their connectivities within 3',5'-Difluoro-3-phenylpropiophenone can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 3,5-difluorophenyl ring, the unsubstituted phenyl ring, and the aliphatic propylene (B89431) chain.

The protons on the 3,5-difluorophenyl ring are anticipated to appear as complex multiplets due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton at the C-4' position (H-4') would likely appear as a triplet of triplets, coupled to the two equivalent fluorine atoms at C-3' and C-5' and the two equivalent protons at C-2' and C-6'. The protons at the C-2' and C-6' positions (H-2'/H-6') would also present as a multiplet, coupled to H-4' and the fluorine atom at the meta position.

The protons of the unsubstituted phenyl group attached to the chiral center (C-3) would typically resonate in the aromatic region, appearing as a multiplet. The methylene (B1212753) protons (H-2) adjacent to the carbonyl group are expected to be diastereotopic and would likely appear as two distinct multiplets, each integrating to one proton, due to the presence of the adjacent chiral center. The methine proton (H-3) at the chiral center would likely appear as a triplet or a more complex multiplet, coupled to the adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2'/H-6' | 7.50 - 7.65 | m | |

| H-4' | 7.20 - 7.35 | tt | JHF ≈ 8-10 Hz, JHH ≈ 2-3 Hz |

| Phenyl-H (C-3) | 7.25 - 7.40 | m | |

| H-3 | 4.60 - 4.75 | t | JHH ≈ 7-8 Hz |

| H-2a | 3.30 - 3.45 | dd | Jgem ≈ 16-18 Hz, Jvic ≈ 6-7 Hz |

| H-2b | 3.15 - 3.30 | dd | Jgem ≈ 16-18 Hz, Jvic ≈ 7-8 Hz |

Note: Predicted values are based on analogous compounds and may vary from experimental data.

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. The carbonyl carbon (C-1) is expected to resonate at the most downfield position, characteristic of ketones. The carbons of the 3,5-difluorophenyl ring will show distinct signals, with their chemical shifts influenced by the electronegative fluorine atoms and exhibiting carbon-fluorine (C-F) coupling. The ipso-carbon (C-1') will likely appear as a triplet due to coupling with the two meta-fluorine atoms. The carbons bearing fluorine (C-3'/C-5') will show a large one-bond C-F coupling, appearing as a doublet. The ortho-carbons (C-2'/C-6') and the para-carbon (C-4') will also exhibit smaller C-F couplings. The carbons of the unsubstituted phenyl ring and the aliphatic chain will resonate at their characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 195 - 200 |

| C-1' | 140 - 142 (t) |

| C-2'/C-6' | 112 - 115 (d) |

| C-3'/C-5' | 162 - 164 (d, ¹JCF ≈ 240-250 Hz) |

| C-4' | 115 - 118 (t) |

| C-ipso (Phenyl at C-3) | 140 - 142 |

| C-ortho (Phenyl at C-3) | 128 - 129 |

| C-meta (Phenyl at C-3) | 128.5 - 129.5 |

| C-para (Phenyl at C-3) | 127 - 128 |

| C-3 | 45 - 50 |

| C-2 | 40 - 45 |

Note: Predicted values are based on analogous compounds. (t) = triplet, (d) = doublet.

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine nuclei. In this compound, the two fluorine atoms are chemically equivalent and are expected to give a single signal. The chemical shift of this signal will be characteristic of fluorine atoms attached to an aromatic ring. The signal will likely appear as a triplet, due to coupling with the two ortho-protons (H-2' and H-6').

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-3'/F-5' | -108 to -112 | t | JFH ≈ 8-10 Hz |

Note: Chemical shifts are referenced to CFCl₃.

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between protons. Cross-peaks would be expected between H-2'/H-6' and H-4' on the difluorophenyl ring. In the aliphatic chain, correlations would be observed between the H-2 protons and the H-3 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons, such as C-2'/C-6', C-4', the carbons of the unsubstituted phenyl ring, C-2, and C-3.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons. For instance, correlations from the H-2 protons to the carbonyl carbon (C-1) and the ipso-carbon of the phenyl ring at C-3 would be expected. Protons H-2'/H-6' would show correlations to C-1', C-3'/C-5', and C-4'.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by the strong absorption of the carbonyl group.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ for the aryl ketone carbonyl group.

C-F Stretch: Strong absorptions due to the C-F stretching vibrations are anticipated in the region of 1100-1300 cm⁻¹.

Aromatic C-H Stretch: These vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: Absorptions for the methylene and methine C-H stretches are expected just below 3000 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions for the aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1680 - 1700 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-F | Stretch | 1100 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, providing information about the molecular weight and elemental composition, as well as structural details through fragmentation analysis.

High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular mass of a compound, which in turn enables the confident assignment of its elemental formula. The molecular formula of this compound is C₁₅H₁₂F₂O. The calculated exact mass of the [M]+• molecular ion is a critical piece of data for its unambiguous identification.

Table 2: Calculated Exact Mass of this compound

| Molecular Formula | Species | Calculated Exact Mass (Da) |

| C₁₅H₁₂F₂O | [M]+• | 246.0856 |

| C₁₅H₁₃F₂O | [M+H]⁺ | 247.0934 |

In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound would be expected to undergo characteristic fragmentation pathways that can be used to confirm its structure. The fragmentation of ketones often involves alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a gamma-hydrogen is available.

A primary fragmentation pathway would likely involve the cleavage of the bond between the carbonyl group and the adjacent methylene group, leading to the formation of a benzoyl cation and a substituted benzyl (B1604629) radical, or a substituted benzoyl cation and a benzyl radical. The presence of the difluorophenyl group would influence the relative abundance of these fragment ions.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (predicted) | Proposed Fragment Ion Structure |

| 246 | [C₁₅H₁₂F₂O]⁺• (Molecular Ion) |

| 139 | [C₇H₄F₂O]⁺ (Difluorobenzoyl cation) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

In the solid state, the molecule would adopt a conformation that minimizes steric hindrance. The torsion angles between the phenyl rings and the carbonyl group would be a key conformational feature. Intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, would likely play a significant role in the crystal packing. A detailed X-ray diffraction study would be required to determine the precise bond lengths, bond angles, and crystal packing arrangement.

Chiroptical Spectroscopy (if chiral derivatives are studied)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. This compound itself is an achiral molecule as it does not possess a stereocenter and is not inherently chiral. Therefore, it would not exhibit a signal in chiroptical spectroscopy.

However, if a chiral center were introduced into the molecule, for instance, by substitution on the aliphatic chain, the resulting enantiomers would be chiroptically active. The study of such chiral derivatives would provide information about their absolute configuration and conformational preferences in solution.

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

No specific studies employing quantum chemical calculations to investigate the molecular structure and electronic properties of 3',5'-Difluoro-3-phenylpropiophenone were identified.

Density Functional Theory (DFT) for Geometry Optimization and Energy Prediction

There are no available research findings that utilize Density Functional Theory (DFT) to determine the optimized geometry and predict the energy of this compound.

Ab Initio Methods for High-Level Electronic Structure Analysis

A literature search did not yield any studies that have applied high-level ab initio methods to analyze the electronic structure of this compound.

Analysis of Molecular Orbitals and Electron Density Distribution

Information regarding the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electron density distribution for this compound is not present in the scientific literature.

Reaction Mechanism Elucidation through Transition State Modeling

No published research was found that details the use of transition state modeling to elucidate the reaction mechanisms involving this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

There is a lack of studies that computationally predict the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound and validate these predictions against experimental data.

Conformational Analysis and Molecular Dynamics Simulations

No conformational analysis or molecular dynamics simulations specifically for this compound have been reported in the available literature.

Quantitative Structure-Property Relationship (QSPR) Modeling

A thorough review of scientific literature reveals a notable absence of specific Quantitative Structure-Property Relationship (QSPR) studies focused exclusively on this compound. QSPR models are theoretical models that work to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. researchgate.net These computational tools are pivotal in chemical and pharmaceutical research for predicting the properties of novel molecules, thereby saving significant time and resources that would otherwise be spent on experimental synthesis and testing. researchgate.net

While direct QSPR data for this compound is not available, the principles of QSPR modeling can be applied to understand how its structural features would likely influence its properties. A hypothetical QSPR study on this compound would involve the calculation of various molecular descriptors and correlating them with specific, experimentally determined properties.

Molecular Descriptors in QSPR for Aromatic Ketones

For a molecule like this compound, a QSPR analysis would typically involve the calculation of several classes of molecular descriptors. These descriptors quantify different aspects of the molecule's structure and are used to build the predictive model. Based on studies of other aromatic ketones and phenylpropiophenone derivatives, the following types of descriptors would be relevant researchgate.netnih.gov:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like its size, shape, and degree of branching. Examples include connectivity indices and the Wiener index. nih.gov

Geometric Descriptors (3D): Calculated from the 3D coordinates of the atoms, these descriptors provide information about the molecule's spatial arrangement. They can include molecular volume, surface area, and length-to-breadth ratio. nih.govnih.gov

Electronic Descriptors: These quantify the electronic characteristics of the molecule, such as dipole moment, electron affinity, and ionization potential. The fluorine atoms in this compound would significantly influence these descriptors due to their high electronegativity. nih.gov

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these provide highly detailed information about the electronic structure. Descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO gap, are crucial for understanding chemical reactivity. nih.gov

Predicted Properties

A QSPR model would aim to predict various physicochemical and biological properties. For an aromatic ketone like this compound, predictable properties of interest could include:

Physicochemical Properties: Boiling point, melting point, solubility, and the n-octanol/water partition coefficient (log P) are fundamental properties that can be estimated. nih.gov

Biological Activity: QSPR is closely related to Quantitative Structure-Activity Relationship (QSAR) studies. For derivatives of phenylpropiophenone, QSAR models have been used to predict potential anticancer activity. nih.gov Therefore, a model could potentially screen for various biological activities.

Illustrative Table of Potential QSPR Descriptors and Properties

The following table outlines the types of descriptors and properties that would be considered in a QSPR study of this compound, based on methodologies applied to similar compounds.

| Descriptor Class | Example Descriptors | Predicted Property |

| Topological | Connectivity Indices, Wiener Index | Boiling Point, Solubility |

| Geometric (3D) | Molecular Surface Area, Molecular Volume | Partition Coefficient (log P) |

| Electronic | Dipole Moment, Electron Affinity | Chemical Reactivity, Toxicity |

| Quantum-Chemical | HOMO/LUMO Energies, Mulliken Charges | Biological Activity, Reaction Mechanisms |

The development of a robust QSPR model requires a dataset of structurally similar compounds with known experimental properties to serve as a training set. researchgate.net Once validated, such a model could accurately predict the properties of new compounds, including this compound, before they are synthesized. The predictive power of these models is assessed using statistical metrics like the coefficient of determination (R²) and cross-validation techniques. researchgate.net

Advanced Applications in Organic Synthesis and Chemical Sciences

Utilization as a Versatile Building Block in Complex Chemical Synthesis

There is no available scientific literature detailing the utilization of 3',5'-Difluoro-3-phenylpropiophenone as a versatile building block in complex chemical synthesis. While its structure suggests potential as a precursor for various organic molecules, no specific examples or methodologies have been reported in peer-reviewed journals or patents.

Development of Novel Synthetic Reagents and Catalysts from this compound

A thorough search of chemical literature did not yield any studies on the development of novel synthetic reagents or catalysts derived from this compound. The potential for this compound to serve as a scaffold for new reagents or ligands has not been explored in published research.

Contribution to the Synthesis of Fluorinated Scaffolds for Chemical Libraries

No documented contributions of this compound to the synthesis of fluorinated scaffolds for chemical libraries are present in the available scientific data. The creation of libraries of fluorinated compounds is a significant area of research; however, the use of this specific propiophenone (B1677668) derivative for such purposes has not been reported.

Probes for Mechanistic Investigations in Organic Reactions

There are no published reports on the application of this compound as a probe for mechanistic investigations in organic reactions. The fluorine atoms on the phenyl ring could potentially serve as spectroscopic markers, but no studies have utilized this compound for such mechanistic explorations.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Findings

Research concerning 3',5'-Difluoro-3-phenylpropiophenone and structurally similar compounds has primarily centered on their synthesis and characterization. While specific literature exclusively detailing the subject compound is limited, the synthesis of related difluorinated ketones provides a foundational understanding. Key academic contributions can be inferred from the synthetic routes developed for analogous structures, which often involve the strategic introduction of fluorine atoms into aromatic rings to modulate electronic properties and reactivity.

The presence of the 1,3-difluorobenzene (B1663923) moiety is a significant structural feature. The synthesis of such structures is of considerable interest due to their prevalence in pharmaceuticals and agrochemicals. jmu.edu Traditional methods for producing fluoroaromatics, such as the Balz-Schiemann reaction, are often hampered by the generation of substantial waste. jmu.edu More contemporary approaches focus on improving the efficiency of synthesizing 1,3-difluorobenzenes. jmu.edu

The propiophenone (B1677668) backbone itself is a common scaffold in medicinal chemistry. For instance, derivatives of 2'-Hydroxy-3-phenylpropiophenone have demonstrated antiarrhythmic, spasmolytic, and local anesthetic activities. While direct biological studies on this compound are not widely reported, the known bioactivity of the propiophenone core suggests a potential avenue for future investigation.

Identification of Unresolved Challenges and Open Questions

Despite the foundational knowledge, several challenges and questions remain in the study of this compound. A primary challenge is the development of highly efficient and selective synthetic methods. While general strategies for the synthesis of fluorinated ketones exist, optimizing these for this specific substitution pattern to achieve high yields and purity remains a significant hurdle.

Promising Avenues for Future Synthetic Methodologies

Future synthetic efforts could focus on novel catalytic systems that enable the direct and regioselective fluorination of propiophenone precursors. The use of transition-metal catalysis or organocatalysis could offer milder reaction conditions and improved functional group tolerance compared to traditional methods. Additionally, flow chemistry presents an opportunity for the safer and more scalable synthesis of fluorinated compounds, mitigating some of the hazards associated with handling fluorinating agents.

The development of one-pot synthesis methodologies, starting from readily available materials like 3,5-difluorobromobenzene or 3,5-difluorophenylboronic acid, could significantly streamline the production of this compound. patsnap.com Exploring Grignard reagent-based syntheses, as demonstrated for related methoxypropiophenones, could also be a viable and efficient route. google.com

Emerging Opportunities in Computational and Spectroscopic Characterization

Advanced computational and spectroscopic techniques offer powerful tools to elucidate the properties of this compound. Density Functional Theory (DFT) calculations can be employed to predict its geometric structure, vibrational frequencies, and electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com Such computational studies can provide insights into its reactivity and potential as a building block in materials science.

In terms of spectroscopy, advanced NMR techniques, such as 19F NMR, are crucial for characterizing fluorinated compounds. mdpi.com Solid-state NMR could provide valuable information about the packing and intermolecular interactions in the crystalline state. Furthermore, time-resolved spectroscopic methods could be used to study the excited-state dynamics of the molecule, which is particularly relevant if it is considered for photochemical applications. The use of fluorescence spectroscopy could also reveal interesting photophysical properties, as seen in related difluoroboron complexes. mdpi.com

Potential for Broader Impact in Chemical Science and Technology

The strategic placement of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of bioactive molecules. jmu.edu Therefore, this compound could serve as a valuable intermediate in the synthesis of novel pharmaceutical candidates. The difluorophenyl motif is a known component in various drugs, and its incorporation into a propiophenone scaffold could lead to new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3',5'-Difluoro-3-phenylpropiophenone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogen substitution or catalytic carbonylation, as demonstrated for structurally similar fluorinated benzophenones. For example, 4,4'-difluorobenzophenone synthesis involves Friedel-Crafts acylation using fluorinated aryl precursors and Lewis acid catalysts (e.g., AlCl₃). Reaction temperature (optimized at 80–100°C) and stoichiometric ratios of fluorinated reagents significantly impact yield . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization to achieve >95% purity.

Q. How can structural characterization of this compound be performed to confirm regioselective fluorination?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine positions (distinct chemical shifts for para vs. meta fluorines) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 248.08).

- X-ray Crystallography : Resolve crystal structure to unambiguously assign substituent positions, as shown for 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow hazard codes H313 (skin contact harm) and H333 (inhalation risk). Use PPE (nitrile gloves, goggles, fume hood), and store in airtight containers under inert gas. Spills should be neutralized with alkaline absorbents (e.g., sodium bicarbonate) . Stability tests indicate sensitivity to moisture; thus, reactions should be conducted under anhydrous conditions .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination be addressed during the synthesis of this compound?

- Methodological Answer : Employ directing groups (e.g., nitro or methoxy) on the phenyl ring to guide fluorine substitution. For example, meta-directing groups enhance 3',5'-difluoro selectivity. Alternatively, use transition-metal catalysts (Pd/Cu) in cross-coupling reactions to install fluorine atoms post-acyclization, as seen in gem-difluoroallylation protocols . Kinetic studies (time-resolved ¹⁹F NMR) can monitor intermediate formation and optimize reaction timelines .

Q. What analytical strategies resolve contradictions in reported reactivity data for fluorinated propiophenones?

- Methodological Answer : Discrepancies in fluorination efficiency may arise from trace moisture or catalyst poisoning. Implement:

- Control Experiments : Compare reactions under rigorously anhydrous vs. ambient conditions.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict activation energies for competing fluorination pathways .

- Isotopic Labeling : Use ¹⁸O-labeled reagents to track unintended hydrolysis byproducts .

Q. How does the electronic effect of fluorine substituents influence the photophysical properties of this compound?

- Methodological Answer : Fluorine’s electron-withdrawing nature alters π-conjugation and redox potentials. Conduct:

- UV-Vis Spectroscopy : Compare absorption maxima (λmax) with non-fluorinated analogs (e.g., λmax shifts ~15 nm bathochromically due to enhanced conjugation).

- Cyclic Voltammetry : Measure oxidation potentials to correlate fluorine substitution with HOMO-LUMO gaps .

Q. What degradation pathways are observed under accelerated stability testing, and how can they be mitigated?

- Methodological Answer : Under thermal stress (40–60°C), hydrolysis of the ketone group forms 3',5'-difluorobenzoic acid. Mitigation strategies include:

- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit autoxidation.

- Packaging : Use amber glass vials with desiccants (silica gel) to block UV light and moisture .

Methodological Considerations for Data Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.